molecular formula C16H15NO3 B12933894 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one CAS No. 91105-98-5

1-(Methoxymethoxy)-10-methylacridin-9(10H)-one

Cat. No.: B12933894
CAS No.: 91105-98-5
M. Wt: 269.29 g/mol
InChI Key: NQHNHEVTFUDXLN-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-10-methylacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one typically involves the methoxymethylation of 10-methylacridin-9(10H)-one. The reaction conditions often include the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding acridone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced acridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted acridine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products: The major products formed from these reactions include various acridone and acridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(Methoxymethoxy)-10-methylacridin-9(10H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as a fluorescent probe for bioimaging due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s photophysical properties also make it suitable for use in fluorescence-based applications, where it can act as a probe to detect specific biomolecules.

Comparison with Similar Compounds

Uniqueness: 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one stands out due to its unique combination of structural features and photophysical properties, making it highly versatile for various scientific and industrial applications.

Properties

CAS No.

91105-98-5

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

1-(methoxymethoxy)-10-methylacridin-9-one

InChI

InChI=1S/C16H15NO3/c1-17-12-7-4-3-6-11(12)16(18)15-13(17)8-5-9-14(15)20-10-19-2/h3-9H,10H2,1-2H3

InChI Key

NQHNHEVTFUDXLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)OCOC)C(=O)C3=CC=CC=C31

Origin of Product

United States

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